molecular formula C18H24Cl2N2O3S B4198393 Azepan-1-yl-[1-(2,5-dichlorophenyl)sulfonylpiperidin-3-yl]methanone

Azepan-1-yl-[1-(2,5-dichlorophenyl)sulfonylpiperidin-3-yl]methanone

Cat. No.: B4198393
M. Wt: 419.4 g/mol
InChI Key: JKCHMLQSMUGLNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azepan-1-yl-[1-(2,5-dichlorophenyl)sulfonylpiperidin-3-yl]methanone is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl-[1-(2,5-dichlorophenyl)sulfonylpiperidin-3-yl]methanone typically involves multiple steps, starting with the preparation of the 2,5-dichlorophenyl sulfonyl chloride This intermediate is then reacted with piperidine to form the sulfonyl piperidine derivative

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl-[1-(2,5-dichlorophenyl)sulfonylpiperidin-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the sulfonyl group or to reduce other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of simpler hydrocarbons or alcohols.

Scientific Research Applications

Azepan-1-yl-[1-(2,5-dichlorophenyl)sulfonylpiperidin-3-yl]methanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which Azepan-1-yl-[1-(2,5-dichlorophenyl)sulfonylpiperidin-3-yl]methanone exerts its effects involves its interaction with specific molecular targets. The sulfonyl group is known to be an electron-withdrawing group, which can influence the reactivity of the compound. The piperidine and azepane rings may interact with biological receptors or enzymes, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-({1-[(2,4-dichlorophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane
  • 1-({1-[(2,5-difluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane
  • 1-({1-[(2,5-dichlorophenyl)sulfonyl]-3-piperidinyl}carbonyl)piperidine

Uniqueness

Azepan-1-yl-[1-(2,5-dichlorophenyl)sulfonylpiperidin-3-yl]methanone is unique due to the specific positioning of the dichlorophenyl group and the combination of the piperidine and azepane rings. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

azepan-1-yl-[1-(2,5-dichlorophenyl)sulfonylpiperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24Cl2N2O3S/c19-15-7-8-16(20)17(12-15)26(24,25)22-11-5-6-14(13-22)18(23)21-9-3-1-2-4-10-21/h7-8,12,14H,1-6,9-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCHMLQSMUGLNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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